molecular formula C31H40N6O7S B1198056 Ociltide

Ociltide

Cat. No.: B1198056
M. Wt: 640.8 g/mol
InChI Key: RQBSKKBNALPMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound has garnered interest due to its potential therapeutic applications and its unique mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ociltide involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ociltide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s methionine residues, potentially altering its activity.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups, affecting its structure and function.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: Amino acid derivatives activated with reagents like DCC or DIC.

Major Products

The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.

Scientific Research Applications

Ociltide has a wide range of scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in modulating nervous system activity and gastrointestinal motility.

    Medicine: Explored as a potential therapeutic agent for conditions involving esophageal motility disorders.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

Ociltide exerts its effects by inhibiting the inhibitory nervous system, which influences esophageal motility and other gastrointestinal functions . The molecular targets of this compound include opioid receptors, which are involved in regulating pain and gastrointestinal motility. By binding to these receptors, this compound modulates the activity of the nervous system, leading to its observed effects.

Comparison with Similar Compounds

Ociltide can be compared to other enkephalin peptides, such as:

    Leu-enkephalin: Another enkephalin peptide with similar opioid receptor activity but different amino acid sequence.

    Met-enkephalin: Similar to Leu-enkephalin but with a methionine residue instead of leucine.

    Dynorphin: A larger peptide with more potent and longer-lasting effects on opioid receptors.

This compound is unique due to its specific sequence and its targeted effects on esophageal motility and gastrointestinal function, distinguishing it from other enkephalin peptides.

Properties

Molecular Formula

C31H40N6O7S

Molecular Weight

640.8 g/mol

IUPAC Name

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide

InChI

InChI=1S/C31H40N6O7S/c32-23(16-21-9-11-22(39)12-10-21)28(41)36-24(8-4-5-14-33-19-38)29(42)34-18-27(40)35-26(17-20-6-2-1-3-7-20)30(43)37-25-13-15-45-31(25)44/h1-3,6-7,9-12,19,23-26,39H,4-5,8,13-18,32H2,(H,33,38)(H,34,42)(H,35,40)(H,36,41)(H,37,43)

InChI Key

RQBSKKBNALPMSL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCNC=O)NC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

HOE 825
Hoe-825
Tyr-formyl-Lys-Gly-Phe-HCys-thiolactone
tyrosyl-formyllysyl-glycyl-phenylalanyl-homocysteine-thiolactone

Origin of Product

United States

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